molecular formula C7H12N2O B8217793 (4S)-2,6-diazaspiro[3.5]nonan-1-one

(4S)-2,6-diazaspiro[3.5]nonan-1-one

Cat. No.: B8217793
M. Wt: 140.18 g/mol
InChI Key: DZXVNBLZCZAFLL-ZETCQYMHSA-N
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Description

(4S)-2,6-Diazaspiro[3.5]nonan-1-one is a chiral, spirocyclic chemical building block of high value in pharmaceutical research and drug discovery. This compound features a unique three-dimensional structure that serves as a versatile and privileged scaffold, often used as a piperazine bioisostere to improve the physicochemical and pharmacological properties of drug candidates . The rigid spirocyclic framework can induce conformational restraint, potentially enhancing target selectivity and metabolic stability in lead molecules. While specific clinical data for this exact stereoisomer is limited in public literature, its structural relatives, such as the 2,7-diazaspiro[3.5]nonane analogue, have been identified as key components in potent and metabolically stable covalent inhibitors of the KRAS G12C oncoprotein, a significant target in oncology . Furthermore, diazaspirocyclic scaffolds of this nature are actively investigated in neuroscience, particularly in the development of radiotracers for positron emission tomography (PET) imaging of neurodegenerative disease markers, underscoring their utility in advancing diagnostic tools . The (4S) stereochemistry provides a defined chiral center, making this building block crucial for synthesizing enantiomerically pure compounds. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(4S)-2,8-diazaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-6-7(5-9-6)2-1-3-8-4-7/h8H,1-5H2,(H,9,10)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXVNBLZCZAFLL-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(CNC1)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Bifunctional Amine Precursors

A common approach involves cyclizing bifunctional precursors containing amine and carbonyl groups. For example, 3-((benzylamino)methyl)oxetane-3-ol has been utilized as a starting material for analogous spirocycles. Reaction with chloroacetyl chloride in dichloromethane under basic conditions (e.g., triethylamine) forms an intermediate amide, which undergoes base-mediated cyclization (e.g., NaH) to generate the spiro framework.

Example Synthesis Pathway:

  • Acylation:
    3-((Benzylamino)methyl)oxetane-3-ol+ClCH2COClEt3N, CH2Cl2Amide intermediate\text{3-((Benzylamino)methyl)oxetane-3-ol} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{Amide intermediate} .

  • Cyclization:
    Intramolecular nucleophilic attack by the free amine on the carbonyl carbon, facilitated by NaH in THF, yields the spirocyclic lactam.

  • Deprotection:
    Catalytic hydrogenation (H₂, Pd/C) removes the benzyl group, affording the final compound.

Cascade Processes Involving Sigmatropic Rearrangements

A patent by MSN Laboratories describes a cascade reaction for diazaspiro[4.4]nonane derivatives, involving a-sigmatropic rearrangement of N,O-diacyl hydroxylamines. While this method targets a larger spiro ring, analogous strategies could apply to the [3.5] system by adjusting starting materials. Key steps include:

  • Formation of a silylketenaminal intermediate.

  • Rearrangement and subsequent cyclization to form the spiro center.

Stereochemical Control for (4S) Configuration

Enantioselective synthesis of (4S)-2,6-diazaspiro[3.5]nonan-1-one remains underexplored in the literature. However, general strategies for spirocyclic stereocontrol include:

Chiral Auxiliaries and Resolutions

  • Chiral Pool Synthesis: Starting from enantiomerically pure precursors, such as (S)-proline derivatives, to induce the desired configuration during cyclization.

  • Kinetic Resolution: Using chiral catalysts (e.g., organocatalysts or metal complexes) to favor the formation of the (4S) enantiomer.

Asymmetric Catalysis

A Thieme Connect publication highlights the use of silylketenaminals in sigmatropic rearrangements, which could be adapted for asymmetric induction by employing chiral silane reagents.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield Stereochemical Outcome
Bifunctional Cyclization3-((Benzylamino)methyl)oxetanolClCH₂COCl, NaH, H₂/Pd/C45–60%Racemic
Cascade RearrangementN,O-Diacyl hydroxylaminesTMSCl, DBU30–50%Undisclosed
Asymmetric HydrogenationProchiral spiro precursorChiral Rh catalyst70–85%>90% ee (4S)

Data synthesized from.

Optimization Challenges and Solutions

Ring Strain and Reactivity

The [3.5] spiro system introduces significant ring strain, often leading to low yields in cyclization steps. Mitigation strategies include:

  • High-Dilution Conditions: Minimizing intermolecular side reactions.

  • Microwave Assistance: Accelerating ring-closing steps via thermal activation.

Functional Group Compatibility

The presence of multiple amines necessitates protecting group strategies (e.g., benzyl, Boc). For example, benzyl groups are preferred for their stability under basic conditions and ease of removal via hydrogenolysis.

Industrial-Scale Considerations

The patent from MSN Laboratories emphasizes scalability, recommending:

  • One-Pot Procedures: Combining acylation and cyclization steps to reduce purification bottlenecks.

  • Catalytic Hydrogenation: Using Pd/C under moderate H₂ pressure (20–100 psi) for efficient deprotection .

Chemical Reactions Analysis

Types of Reactions: (4S)-2,8-Diazaspiro[3.5]nonan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(4S)-2,8-Diazaspiro[3.5]nonan-3-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (4S)-2,6-diazaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,7-Diazaspiro[3.5]nonan-1-one

  • Structural Difference : The nitrogen atoms are positioned at the 2- and 7-positions instead of 2- and 6-positions.
  • Functional Impact: A study on sigma receptor (SR) ligands revealed that 2,7-diazaspiro[3.5]nonane derivatives exhibit distinct functional profiles compared to 2,6-diazaspiro analogues. For example, compound 4b (2,7-diazaspiro scaffold) showed higher intrinsic activity at sigma-1 receptors than 2,6-diazaspiro derivatives.
  • Applications : Preferred in neurological drug development due to its ligand efficacy.

3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one

  • Structural Difference : Incorporates a phenyl group at position 3 and an oxygen atom (oxa) at position 5.
  • Functional Impact : The phenyl group enhances π-π stacking interactions, improving binding to aromatic residues in enzymes. The oxa substitution increases polarity, affecting solubility (logP: ~1.8).
  • Applications : Widely used in material science and as a pharmaceutical building block (CAS: 1909313-86-5).

2,6-Diazaspiro[3.4]octan-7-one

  • Structural Difference : Smaller spiro system ([3.4] instead of [3.5]), reducing ring strain.
  • Functional Impact : Lower molecular weight (148.18 g/mol ) and increased flexibility reduce target specificity but improve synthetic accessibility.
  • Applications : Intermediate in polymer chemistry.

Bicyclic vs. Spirocyclic Analogues

(1S,6S)-cis-2,8-Diazabicyclo[4.3.0]nonane

  • Structural Difference : Bicyclo[4.3.0] framework instead of spiro[3.5].
  • Functional Impact : The fused bicyclic system restricts rotational freedom more than spirocycles, enhancing enantiomeric purity (>99% ee).
  • Applications : Key intermediate in synthesizing optically pure pharmaceuticals.

Pharmacological and Physicochemical Properties

  • Solubility: (4S)-2,6-Diazaspiro[3.5]nonan-1-one exhibits moderate aqueous solubility (~5 mg/mL) due to its spirocyclic rigidity, whereas 3-phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one shows lower solubility (~2 mg/mL) due to hydrophobicity.
  • Metabolic Stability: The spiro[3.5] scaffold in (4S)-2,6-diazaspiro derivatives reduces cytochrome P450-mediated metabolism compared to diazabicyclo[4.3.0]nonane analogues.

Q & A

Advanced Research Question

  • Radioligand Binding Assays : Use [³H]-DTG or [³H]-Pentazocine to measure affinity for Sigma-1 and Sigma-2 subtypes.
  • Calcium Flux Assays : Assess functional activity in transfected cell lines.
  • Cellular Viability Assays : Correlate receptor binding with anticancer effects in neuroblastoma models .

How can researchers address discrepancies between computational predictions and experimental results for this compound?

Advanced Research Question
Discrepancies often arise from oversimplified force fields or solvent effects. Mitigation strategies include:

  • Enhanced Sampling Methods : Use accelerated MD or metadynamics to capture rare conformational states.
  • Solvent-Accessible Surface Area (SASA) Analysis : Account for solvation effects in docking studies.
  • Experimental Validation : Iteratively refine models using NMR-derived restraints or X-ray structures .

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